Gdc-0084

Descripción general

Descripción

GDC-0084, also known as Paxalisib, is an oral, brain-penetrant small-molecule inhibitor of PI3K and mTOR . It has shown promising activity in a preclinical model of glioblastoma . It is currently under investigation in clinical trials for patients with recurrent high-grade glioma .

Synthesis Analysis

The synthesis of GDC-0084 involves a phase transfer catalyzed annulation in water, an efficient Suzuki-Miyaura cross-coupling of a chloropyrimidine with an arylboronic acid using a low palladium catalyst loading, and the development of a controlled crystallization to provide the API .Molecular Structure Analysis

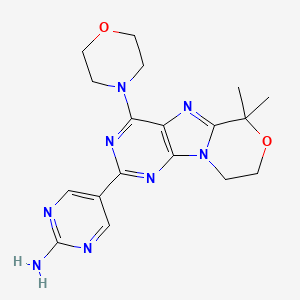

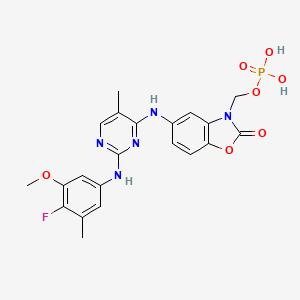

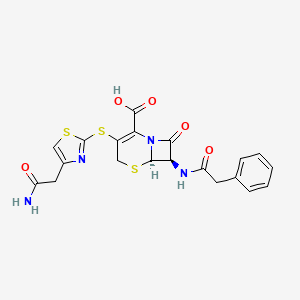

The molecular formula of GDC-0084 is C18H22N8O2 . The exact mass is 382.19 and the molecular weight is 382.428 .Chemical Reactions Analysis

In vitro kinase assay, GDC-0084 exhibited Ki values of 2 nM, 46 nM, 3 nM, 10 nM and 70 nM for PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ and mTOR, respectively .Physical And Chemical Properties Analysis

GDC-0084 is soluble at 8 mg/mL in DMSO . It is stable if stored as directed; avoid strong oxidizing agents .Aplicaciones Científicas De Investigación

Treatment of Breast Cancer Brain Metastases

GDC-0084 has shown promising activity in the treatment of breast cancer brain metastases . It is a brain penetrant, dual PI3K/mTOR inhibitor . The PI3K/Akt/mTOR pathway is activated in up to 70% of breast cancer brain metastases . GDC-0084 considerably decreased cell viability, induced apoptosis, and inhibited phosphorylation of Akt and p70 S6 kinase in a dose-dependent manner in PIK3CA-mutant breast cancer brain metastatic cell lines . In vivo, treatment with GDC-0084 markedly inhibited the growth of PIK3CA-mutant brain tumors .

Treatment of Glioblastoma

GDC-0084 has shown promising activity in a preclinical model of glioblastoma . The aim of this study was to analyze the efficacy of PI3K/mTOR blockade in glioblastoma models .

Treatment of Diffuse Intrinsic Pontine Glioma (DIPG)

DIPG cell lines were more sensitive to PI3K inhibition by GDC-0084 compared to GBM cell lines . This highlights the therapeutic potential of GDC-0084 for the treatment of DIPG .

Treatment of PIK3CA-Mutant Cancers

GDC-0084 has shown efficacy in PIK3CA-mutant cancers . In vitro, GDC-0084 considerably decreased cell viability, induced apoptosis, and inhibited phosphorylation of Akt and p70 S6 kinase in a dose-dependent manner in PIK3CA-mutant cell lines . In vivo, treatment with GDC-0084 markedly inhibited the growth of PIK3CA-mutant tumors .

Treatment of PIK3CA Wild-Type Cancers

GDC-0084 led only to growth inhibition in PIK3CA wild-type cell lines in vitro . However, it did not inhibit the growth of PIK3CA wild-type brain tumors in vivo .

Combination Therapy

There is potential for GDC-0084 to be used in combination with other drugs for more effective treatment . For example, combining GDC-0084 and Vandetanib in DIPG revealed synergistic effects .

Mecanismo De Acción

Mode of Action

GDC-0084 interacts with its targets, PI3K and mTOR, by binding to their active sites, thereby inhibiting their activity . This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, which is often overactive in various types of cancer, including glioblastoma multiforme (GBM) .

Biochemical Pathways

The primary biochemical pathway affected by GDC-0084 is the PI3K/Akt/mTOR pathway . This pathway is involved in cell growth, proliferation, and survival. By inhibiting PI3K and mTOR, GDC-0084 disrupts this pathway, leading to decreased tumor growth and proliferation . Additionally, GDC-0084 also blocks DNA-PKcs signaling activation in certain cancer cells .

Pharmacokinetics

GDC-0084 demonstrates linear and dose-proportional pharmacokinetics, with a half-life of approximately 19 hours, supportive of once-daily dosing . It crosses the blood-brain barrier (BBB) and achieves a brain/plasma ratio of approximately 1.0 in three animal species . At a dose of 45 mg/day, steady-state concentrations exceeded preclinical target concentrations producing antitumor activity in xenograft models .

Result of Action

The molecular and cellular effects of GDC-0084’s action include the induction of apoptosis (programmed cell death) and cell cycle arrest in certain cancer cells . It has shown to be more efficient than other known PI3K-Akt-mTOR inhibitors in killing certain types of cancer cells . In clinical studies, GDC-0084 demonstrated classic PI3K/mTOR–inhibitor related toxicities .

Action Environment

The action, efficacy, and stability of GDC-0084 can be influenced by various environmental factors. For instance, the manufacturing process of GDC-0084 involves a phase transfer catalyzed annulation in water, an efficient Suzuki-Miyaura cross-coupling of a chloropyrimidine with an arylboronic acid using a low palladium catalyst loading . These processes can be influenced by factors such as temperature, pH, and the presence of other chemicals . .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N8O2/c1-18(2)16-22-12-14(25-3-6-27-7-4-25)23-13(11-9-20-17(19)21-10-11)24-15(12)26(16)5-8-28-18/h9-10H,3-8H2,1-2H3,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWACEZVCMBSKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=NC3=C(N2CCO1)N=C(N=C3N4CCOCC4)C5=CN=C(N=C5)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gdc-0084 | |

CAS RN |

1382979-44-3 | |

| Record name | Paxalisib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1382979443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paxalisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15186 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PAXALISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5DKZ70636 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

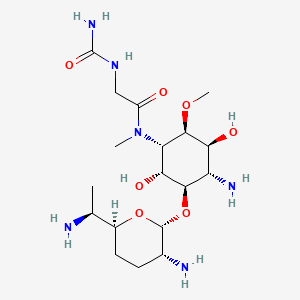

![(23Z,25Z,27Z,29Z,31Z,33Z,35Z)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-38-[7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-4,10,12,14,18,20-hexahydroxy-37-methyl-2,8,16-trioxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid](/img/structure/B607546.png)

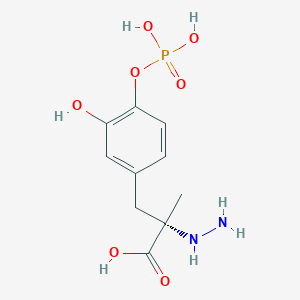

![3-[[7-[3-Aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B607548.png)

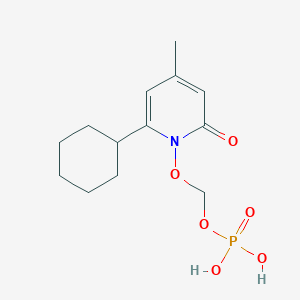

![6-[2-Chloro-4-(6-Methylpyrazin-2-Yl)phenyl]-8-Ethyl-2-{[2-(1-Methylpiperidin-4-Yl)ethyl]amino}pyrido[2,3-D]pyrimidin-7(8h)-One](/img/structure/B607550.png)

![6-(2,4-Dichlorophenyl)-8-ethyl-2-[[3-fluoro-4-(1-piperazinyl)phenyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B607551.png)

![6-[2-Chloro-4-(1,3-thiazol-5-yl)phenyl]-8-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B607552.png)